Oagpc

Description

Properties

CAS No. |

117320-06-6 |

|---|---|

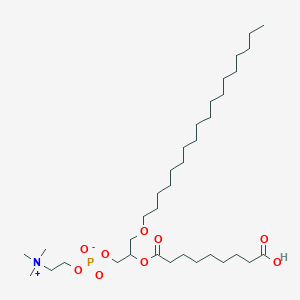

Molecular Formula |

C35H70NO9P |

Molecular Weight |

679.9 g/mol |

IUPAC Name |

[2-(8-carboxyoctanoyloxy)-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C35H70NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-42-31-33(32-44-46(40,41)43-30-28-36(2,3)4)45-35(39)27-24-21-19-20-23-26-34(37)38/h33H,5-32H2,1-4H3,(H-,37,38,40,41) |

InChI Key |

SPJGRQXWAJFBBQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |

Synonyms |

1-O-octadecyl-2-azelaorylglycerophosphocholine OAGPC |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (Oagpc): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (Oagpc), more commonly known as Platelet-Activating Factor (PAF), is a potent, biologically active phospholipid that plays a pivotal role in a wide array of physiological and pathophysiological processes. Initially identified by its ability to induce platelet aggregation, extensive research has revealed its function as a critical mediator in inflammation, allergic reactions, and intercellular signaling. This compound exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), initiating a cascade of intracellular events. This technical guide provides an in-depth overview of the biological significance of this compound, including its signaling pathways, quantitative biological activity, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the this compound/PAF signaling axis.

Introduction

1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (this compound), or Platelet-Activating Factor (PAF), is a member of a family of bioactive ether phospholipids.[1][2] Unlike many other signaling molecules, PAF is not stored pre-formed in cells but is synthesized on demand in response to various stimuli.[3] It is produced by a variety of cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages.[3] The biological activities of PAF are vast and concentration-dependent, with effects observed at concentrations as low as 10⁻¹² mol/L.[3] Its involvement in critical pathological processes such as septic shock, asthma, and cardiovascular diseases has made the PAF signaling pathway a significant target for therapeutic intervention.[4][5]

This compound/PAF Signaling Pathways

This compound/PAF mediates its diverse biological effects primarily through the activation of its specific G-protein coupled receptor, the PAF receptor (PAF-R).[4] The PAF-R is known to couple to several types of G-proteins, most notably Gq/11 and Gi/o, leading to the activation of distinct downstream signaling cascades.[6]

The Gq/Phospholipase C Pathway

The most well-characterized signaling pathway initiated by this compound/PAF binding to its receptor involves the activation of the Gq family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), a membrane-associated enzyme. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum (ER). These receptors are ligand-gated Ca²⁺ channels, and their activation by IP3 results in the release of stored calcium from the ER into the cytoplasm. This rapid increase in intracellular calcium concentration is a key event that triggers a multitude of cellular responses, including enzyme activation, gene transcription, and, in the case of platelets, aggregation.[8]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of substrate proteins on serine and threonine residues, leading to the modulation of their activity and ultimately contributing to the cellular response to PAF.[9]

Figure 1: this compound/PAF Gq-PLC Signaling Pathway.

Quantitative Biological Data

The biological activity of this compound/PAF and its antagonists has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: this compound/PAF Receptor Binding Affinities (Kd)

| Species | Cell/Tissue Type | Radioligand | Kd (nM) | Reference(s) |

| Human | Platelets | [³H]PAF | 37 ± 13 | [10] |

| Human | Neutrophils | [³H]PAF | 0.44 ± 0.3 | [11] |

| Rat | Peritoneal Polymorphonuclear Leukocytes | [³H]PAF | 4.74 ± 2.59 | [12] |

| Rat | Peritoneal Polymorphonuclear Leukocytes (Membranes) | [³H]PAF | 0.61 ± 0.1 | [12] |

| Bovine | Neutrophil Membranes | [³H]PAF | 1.52 ± 0.37 | [11] |

| Canine | Platelets | [³H]PAF | 0.63 ± 0.02 | [13] |

Table 2: this compound/PAF Agonist and Antagonist Activity in Platelet Aggregation

| Compound | Activity | Species | IC₅₀/EC₅₀ | Reference(s) |

| This compound (PAF) | Agonist (EC₅₀) | Human | Varies with conditions | [5][14] |

| Etizolam | Antagonist (IC₅₀) | Rabbit | 3.8 µM | [15] |

| Triazolam | Antagonist (IC₅₀) | Rabbit | 30 µM | [15] |

| Apafant | Antagonist (IC₅₀) | Human | 170 nM | [16] |

| UK-74,505 | Antagonist (IC₅₀) | Rabbit | 4.3 nM | |

| WEB 2086 | Antagonist (pA₂) | Rabbit | 7.31 | |

| BN 52021 | Antagonist (pA₂) | Rabbit | 6.38 |

Key Experimental Protocols

The understanding of this compound/PAF's biological significance has been built upon a foundation of robust experimental methodologies. Below are detailed overviews of key experimental protocols.

Radioligand Binding Assay for PAF Receptor

This assay is used to determine the affinity (Kd) and density (Bmax) of PAF receptors in a given cell or tissue preparation.

Methodology:

-

Membrane Preparation: Cells or tissues are homogenized and centrifuged to isolate the membrane fraction containing the PAF receptors.

-

Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled PAF analogue, typically [³H]PAF. The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Determination of Non-specific Binding: Parallel incubations are performed in the presence of a large excess of unlabeled PAF to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Figure 2: Workflow for a Radioligand Binding Assay.

Platelet Aggregation Assay

This assay measures the ability of this compound/PAF to induce platelet aggregation, a hallmark of its biological activity.

Methodology:

-

Blood Collection: Whole blood is collected from a healthy donor into a tube containing an anticoagulant, typically sodium citrate.[5]

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the red and white blood cells from the platelet-rich plasma.[10]

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a blank for the aggregometer.[10]

-

Aggregation Measurement: A sample of PRP is placed in a cuvette in an aggregometer, which measures light transmission through the sample. A baseline reading is established.

-

Agonist Addition: A known concentration of this compound/PAF is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[10]

-

Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission. Dose-response curves can be generated by testing a range of PAF concentrations to determine the EC₅₀. For antagonists, the IC₅₀ is determined by measuring the inhibition of PAF-induced aggregation at various antagonist concentrations.

Figure 3: Workflow for a Platelet Aggregation Assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAF receptor activation.

Methodology:

-

Cell Culture and Loading: Adherent or suspension cells are cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeant and are cleaved by intracellular esterases to their active, cell-impermeant form.

-

Baseline Fluorescence Measurement: The loaded cells are placed in a fluorometer or a fluorescence microscope, and the baseline fluorescence is measured.

-

Stimulation: this compound/PAF is added to the cells, and the change in fluorescence is monitored over time.

-

Data Analysis: The binding of calcium to the dye causes a change in its fluorescent properties (e.g., an increase in fluorescence intensity or a shift in the emission/excitation spectrum). The change in fluorescence is proportional to the change in intracellular calcium concentration. The peak calcium response and the kinetics of the response can be quantified.

Conclusion

1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (this compound/PAF) is a highly influential lipid mediator with a profound impact on a wide range of biological systems. Its well-defined signaling pathway, initiated by binding to a specific G-protein coupled receptor, offers a clear target for therapeutic intervention. The quantitative data on its receptor binding and biological activities, gathered through meticulously designed experimental protocols, provide a solid foundation for the rational design of novel therapeutics. For researchers and drug development professionals, a thorough understanding of the biological significance of this compound/PAF is paramount for harnessing its therapeutic potential in inflammatory, cardiovascular, and other diseases. The continued investigation into the nuances of PAF signaling will undoubtedly unveil new opportunities for the development of innovative and effective treatments.

References

- 1. youtube.com [youtube.com]

- 2. Kupffer Cell Release of Platelet Activating Factor Drives Dose Limiting Toxicities of Nucleic Acid Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]

- 11. Platelet activating factor (PAF) antagonists on cytokine induction of iNOS and sPLA2 in immortalized astrocytes (DITNC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allergy - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]

- 15. mdpi.com [mdpi.com]

- 16. Coagulation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Oleoyl-2-Acetyl-sn-Glycero-3-Phosphocholine (OAGPC) in Lipid Membrane Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a unique phospholipid that plays a significant role in the composition and function of cellular membranes. As a structural analog of Platelet-Activating Factor (PAF), it is implicated in a variety of signaling pathways, particularly those related to inflammation and cellular communication. This guide provides a comprehensive technical overview of this compound, focusing on its role in lipid membranes, associated signaling cascades, and the experimental protocols used for its study. The information is intended for researchers, scientists, and professionals in drug development who are interested in the biophysical and signaling properties of this important lipid molecule.

This compound in the Lipid Bilayer

The integration and orientation of this compound within the lipid bilayer are critical to its function. The oleoyl chain at the sn-1 position and the acetyl group at the sn-2 position create an amphipathic molecule with a distinct conformation that influences membrane properties.

Biophysical Effects on the Membrane

Table 1: Anticipated Effects of this compound on Membrane Biophysical Properties

| Property | Expected Effect of this compound Incorporation | Rationale |

| Membrane Fluidity | Increase | The short acetyl group at the sn-2 position reduces van der Waals interactions between adjacent lipid tails, creating more free volume within the bilayer. |

| Lipid Packing | Decrease | The bulky headgroup and the kinked oleoyl chain, along with the short acetyl chain, disrupt the ordered packing of neighboring phospholipids. |

| Bilayer Thickness | Decrease | The disordered packing and increased fluidity can lead to a thinner lipid bilayer. |

| Lipid Raft Association | Potential for exclusion | Due to its structure, which promotes disorder, this compound is not expected to favorably partition into highly ordered lipid raft domains, which are enriched in cholesterol and sphingolipids.[1][2][3] |

This compound Signaling Pathways

This compound is a potent signaling molecule, primarily acting as an agonist for the Platelet-Activating Factor receptor (PAFR), a G-protein coupled receptor (GPCR). Activation of PAFR by this compound initiates a cascade of intracellular events that are crucial in various physiological and pathological processes, including inflammation and thrombosis.

PAF Receptor Activation and Downstream Events

Upon binding of this compound to the PAF receptor, a conformational change in the receptor activates heterotrimeric G proteins, typically of the Gq/11 and Gi/o families. This activation leads to the dissociation of the Gα and Gβγ subunits, which then go on to activate their respective downstream effectors.

Activation of Phospholipase C (PLC) by the Gα subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound. While detailed protocols specifically for this compound are not always available, methods for analogous lipids can be adapted.

Synthesis of 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine

General Synthetic Workflow:

Quantitative Analysis of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of lipids in biological samples. A targeted approach using multiple reaction monitoring (MRM) can provide high sensitivity and specificity for this compound.

Table 2: General Protocol for this compound Quantification by LC-MS/MS

| Step | Description | Key Considerations |

| 1. Sample Preparation | Lipid extraction from plasma or cell lysates using a modified Bligh-Dyer or Folch method. | Use of an appropriate internal standard (e.g., a deuterated this compound analog) is crucial for accurate quantification. |

| 2. Chromatographic Separation | Reverse-phase liquid chromatography (e.g., C18 column) to separate this compound from other lipid species. | Gradient elution with solvents such as methanol, acetonitrile, and water with additives like formic acid or ammonium formate is typically used. |

| 3. Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode is generally used for phosphatidylcholines. | MRM transitions specific to this compound would be monitored. The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct, and product ions would correspond to the phosphocholine headgroup (m/z 184.1) and other fragments. |

| 4. Data Analysis | Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. | Matrix effects should be assessed and minimized. |

While a specific protocol for this compound is not detailed in the provided search results, comprehensive methods for quantitative analysis of various lipids in serum and plasma have been described and can be adapted.[5][6][7][8][9]

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to measure changes in membrane fluidity. It relies on the principle that the rotational motion of a fluorescent probe embedded in the membrane is dependent on the viscosity of its environment.

Protocol Outline:

-

Probe Selection: A fluorescent probe that partitions into the lipid bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its derivative trimethylammonium-DPH (TMA-DPH), is used.[10][11]

-

Liposome Preparation: Unilamellar vesicles (liposomes) are prepared with a defined lipid composition, with and without the inclusion of this compound at various molar percentages.

-

Probe Incorporation: The fluorescent probe is incubated with the liposome suspension to allow for its incorporation into the lipid bilayer.

-

Anisotropy Measurement: The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes. The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2G * IVH) where IVV and IVH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor.

-

Data Interpretation: A decrease in the anisotropy value indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.

This protocol can be adapted from general methods for measuring membrane fluidity.[12][13][14]

In Vitro Phospholipase A₂ (PLA₂) Activity Assay

The degradation of this compound by phospholipases, particularly PLA₂, can be monitored using various assay formats.

Colorimetric Assay Adaptation:

A colorimetric assay kit, such as the sPLA₂ Assay Kit from Cayman Chemical, can be adapted to use this compound as a substrate.[15][16] The principle of this assay is the hydrolysis of a thioester bond at the sn-2 position, which releases a free thiol that can be detected by DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), producing a yellow color that can be measured spectrophotometrically. To adapt this for this compound, one would need to synthesize a thio-analog of this compound.

Radiometric Assay Adaptation:

A more direct, though more complex, method involves using a radiolabeled this compound substrate.[17]

-

Substrate: Synthesize this compound with a radiolabel (e.g., ³H or ¹⁴C) in the acetyl group.

-

Reaction: Incubate the radiolabeled this compound with the PLA₂ enzyme source.

-

Separation: Separate the released radiolabeled acetic acid from the unhydrolyzed this compound using thin-layer chromatography (TLC) or another chromatographic method.

-

Quantification: Quantify the radioactivity in the acetic acid spot to determine the enzyme activity.

Intracellular Calcium Imaging

The effect of this compound on intracellular calcium levels can be monitored using fluorescent calcium indicators.

General Protocol:

-

Cell Culture: Plate cells of interest (e.g., endothelial cells, platelets) on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.

-

Baseline Measurement: Acquire baseline fluorescence images before the addition of this compound.

-

Stimulation: Add a known concentration of this compound to the cells.

-

Image Acquisition: Continuously record fluorescence images to monitor changes in intracellular calcium concentration over time.

-

Data Analysis: Quantify the changes in fluorescence intensity, which correlate with changes in intracellular calcium levels.

Conclusion

This compound is a multifaceted phospholipid with important structural and signaling roles in cellular membranes. Its ability to modulate membrane fluidity and activate the PAF receptor places it at the nexus of lipid biophysics and inflammatory signaling. The experimental protocols outlined in this guide, adapted from established methodologies for similar lipids, provide a framework for researchers to investigate the intricate functions of this compound. Further research, particularly in quantifying its endogenous levels and elucidating the full spectrum of its protein interactions, will undoubtedly shed more light on its physiological and pathological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Association of γ-Secretase with Lipid Rafts in Post-Golgi and Endosome Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rafting on the Evidence for Lipid Raft-like Domains as Hubs Triggering Environmental Toxicants’ Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS Method for Absolute Quantification of Nivolumab in Human Plasma: Application to Clinical Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An LC-MS/MS Method for Absolute Quantification of Nivolumab in Human Plasma: Application to Clinical Therapeutic Drug Monitoring | Semantic Scholar [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. abcam.co.jp [abcam.co.jp]

- 17. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Acyl-1-Alkyl-sn-Glycero-3-Phosphocholine (OAGPC) as a Precursor for the Potent Signaling Molecule Platelet-Activating Factor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-acyl-1-alkyl-sn-glycero-3-phosphocholine (OAGPC) is a glycerophospholipid that serves as a crucial precursor in the biosynthesis of the potent inflammatory mediator, Platelet-Activating Factor (PAF). This document provides a comprehensive technical overview of the enzymatic conversion of this compound to PAF, detailing the signaling pathway, experimental protocols for enzyme activity assessment, and quantitative data on enzyme kinetics. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their understanding of PAF biosynthesis and the identification of potential therapeutic targets.

Introduction

Platelet-Activating Factor (PAF) is a highly potent, lipid signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] The synthesis of PAF from its precursor, O-acyl-1-alkyl-sn-glycero-3-phosphocholine (this compound), is a tightly regulated process mediated by a series of enzymatic reactions. Understanding the intricacies of this pathway is paramount for the development of novel therapeutics targeting PAF-mediated pathologies.

The primary route for PAF synthesis from this compound is the "remodeling pathway," a two-step enzymatic process.[3] This pathway is initiated by the hydrolysis of the acyl group at the sn-2 position of this compound, yielding 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF). This intermediate is subsequently acetylated to form the biologically active PAF.

The Signaling Pathway: From this compound to PAF

The conversion of this compound to PAF involves two key enzymes: Phospholipase A2 (PLA2) and Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase (Lyso-PAF acetyltransferase).

Step 1: Hydrolysis by Phospholipase A2 (PLA2)

The initial step in the remodeling pathway is the selective removal of the fatty acyl group from the sn-2 position of the this compound glycerol backbone. This reaction is catalyzed by Phospholipase A2 (PLA2), a superfamily of enzymes that play a critical role in lipid metabolism and signal transduction by hydrolyzing the sn-2 acyl chains of glycerophospholipids.[4][5] The product of this hydrolysis is lyso-PAF, which is biologically inactive but serves as the immediate precursor for PAF.

Different isoforms of PLA2 exhibit distinct substrate specificities. Cytosolic PLA2 (cPLA2), for instance, shows a preference for phospholipids containing arachidonic acid at the sn-2 position.[6] Studies have shown that cPLA2 can act on alkyl ether phospholipids, making it a likely candidate for the hydrolysis of this compound in vivo.[4][6]

Step 2: Acetylation by Lyso-PAF Acetyltransferase

The second and final step in the remodeling pathway is the acetylation of the hydroxyl group at the sn-2 position of lyso-PAF. This reaction is catalyzed by Lyso-PAF acetyltransferase, which transfers an acetyl group from acetyl-CoA to lyso-PAF, yielding the potent signaling molecule, PAF.[3] This enzymatic step is considered the rate-limiting step in PAF biosynthesis.[7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the conversion of this compound to PAF.

Table 1: Kinetic Parameters of Lyso-PAF Acetyltransferase in Human Neutrophils

| Condition | Michaelis Constant (Km) for Acetyl-CoA (µM) | Maximum Velocity (Vmax) (pmol/min/10^6 cells) |

| Unstimulated (Acute Asthma) | 93.8 | Data not available in the source |

| A23187-stimulated (Acute Asthma) | Data not available in the source | Data not available in the source |

| Unstimulated (After Recovery) | 104.6 | Data not available in the source |

Data from a study on neutrophils from patients with acute asthma and after recovery.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phospholipase A2 (PLA2) Activity Assay

This protocol is based on the principle of measuring the release of a fatty acid from a phospholipid substrate. For assessing the activity of PLA2 on this compound, a lipidomics-based approach is highly effective.

Materials:

-

Purified or recombinant PLA2 enzyme

-

Substrate: 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (this compound)

-

Assay Buffer: e.g., Tris-HCl buffer with CaCl2

-

Reaction termination solution: e.g., Methanol/Chloroform mixture

-

Internal standards for mass spectrometry

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare the substrate solution by dissolving this compound in an appropriate solvent and incorporating it into vesicles or micelles if necessary.

-

Prepare the reaction mixture containing the assay buffer and the PLA2 enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding the this compound substrate to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

-

Terminate the reaction by adding the reaction termination solution.

-

Add internal standards for quantification.

-

Extract the lipids from the reaction mixture.

-

Analyze the lipid extract by LC-MS to quantify the amount of lyso-PAF and the released fatty acid produced.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Lyso-PAF Acetyltransferase Activity Assay

This protocol describes a radioenzymatic assay to measure the activity of Lyso-PAF acetyltransferase.

Materials:

-

Cell lysate or purified Lyso-PAF acetyltransferase

-

Substrate 1: 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF)

-

Substrate 2: [3H]-Acetyl-CoA (radiolabeled)

-

Assay Buffer: e.g., Tris-HCl buffer

-

Reaction termination solution: e.g., Chloroform/Methanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the assay buffer, cell lysate or purified enzyme, and lyso-PAF in a microcentrifuge tube.

-

Initiate the reaction by adding [3H]-Acetyl-CoA to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

-

Terminate the reaction by adding the chloroform/methanol solution to extract the lipids.

-

Separate the lipid phase (containing the [3H]-PAF product) from the aqueous phase (containing unreacted [3H]-Acetyl-CoA).

-

Wash the lipid phase to remove any remaining aqueous contaminants.

-

Evaporate the solvent from the lipid phase.

-

Add scintillation cocktail to the dried lipid extract.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [3H]-PAF formed per unit time per amount of protein.

Visualizations

Signaling Pathway Diagram

Caption: The remodeling pathway for the synthesis of Platelet-Activating Factor (PAF) from this compound.

Experimental Workflow Diagram

Caption: General experimental workflows for determining enzyme activity in the PAF synthesis pathway.

Conclusion

The conversion of this compound to the potent signaling molecule PAF via the remodeling pathway is a critical process in inflammatory and thrombotic events. A thorough understanding of the enzymes involved, their kinetics, and the methods to assess their activity is essential for the development of targeted therapies. This guide provides a foundational technical overview to aid researchers in this endeavor. Further investigation into the regulation of PLA2 and Lyso-PAF acetyltransferase may reveal novel opportunities for therapeutic intervention in a range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Each phospholipase A2 type exhibits distinct selectivity toward sn-1 ester, alkyl ether, and vinyl ether phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of platelet-activating factor (PAF) in human polymorphonuclear leucocytes. The role of lyso-PAF disposal and free arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Oleoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine in Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAPC) is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are fundamental components of eukaryotic cell membranes. Beyond its structural role, OAPC is a critical precursor to a variety of potent lipid signaling molecules that regulate a vast array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of OAPC, focusing on its metabolism, its role in generating second messengers, and the experimental methodologies used to study its function. The intricate signaling pathways originating from OAPC underscore its importance as a potential therapeutic target in inflammation, neuroscience, and oncology.

Introduction

Phosphatidylcholines are the most abundant phospholipids in mammalian cell membranes, where they contribute to the structural integrity and fluidity of the lipid bilayer. The specific fatty acid composition of these molecules, however, imparts specialized functions. 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAPC) is of particular interest due to the presence of oleic acid (18:1) at the sn-1 position and the polyunsaturated fatty acid, arachidonic acid (20:4), at the sn-2 position. This unique structure positions OAPC at the crossroads of major signaling pathways, primarily serving as a reservoir for the on-demand synthesis of eicosanoids and endocannabinoids.

Physicochemical Properties and Cellular Distribution

OAPC is an amphipathic molecule with a hydrophilic phosphocholine headgroup and two hydrophobic fatty acyl tails. This structure dictates its orientation in the lipid bilayer, with the headgroup facing the aqueous environment and the tails embedded within the hydrophobic core of the membrane. The presence of a monounsaturated fatty acid (oleic acid) and a polyunsaturated fatty acid (arachidonic acid) contributes to increased membrane fluidity.

While specific concentrations of OAPC are not extensively documented across all tissues, it is a constituent of the cell membranes of most mammalian cells. Its concentration is expected to be significant in tissues where the signaling pathways involving its metabolites are highly active, such as the brain, immune cells, and platelets.

Metabolic Pathways of OAPC

The primary biological role of OAPC is to serve as a substrate for various lipases that release its constituent fatty acids or its diacylglycerol backbone, which then act as or are converted into potent signaling molecules.

The Phospholipase A₂ (PLA₂) Pathway: Generation of Arachidonic Acid and Eicosanoids

Phospholipase A₂ (PLA₂) enzymes specifically catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophosphatidylcholine.

Released arachidonic acid is the precursor to a large family of inflammatory mediators known as eicosanoids. The synthesis of these molecules is cell-type specific and dependent on the expression of downstream enzymes:

-

Cyclooxygenases (COX-1 and COX-2): Convert arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenases (LOX): Convert arachidonic acid to leukotrienes and lipoxins, which play critical roles in inflammation and immune responses.[1]

The Phospholipase C (PLC) / Diacylglycerol Lipase (DAGL) Pathway: Generation of 2-Arachidonoylglycerol (2-AG)

OAPC can also be a substrate for phospholipase C (PLC), which cleaves the phosphocholine headgroup, yielding 1-oleoyl-2-arachidonoylglycerol (OAG), a diacylglycerol (DAG). This DAG can then be hydrolyzed by diacylglycerol lipase (DAGL) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG).[2]

2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R). Through these receptors, 2-AG modulates a wide range of physiological processes, including neurotransmitter release, pain perception, appetite, and immune function.

Quantitative Data

| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg) | Tissue/Cell Source | Reference |

| Acyl-CoA:1-acylglycerophosphocholine acyltransferase | 1-acylglycerophosphocholine | 107 | 6.1 | Mouse brain microsomes | [3] |

| Phospholipase A₂ (cPLA₂α) | Phosphatidylcholine vesicles | N/A | N/A | Porcine platelets | [4] |

| Diacylglycerol Lipase (DAGL) | 1-stearoyl-2-arachidonoyl-sn-glycerol | N/A | N/A | Microglial cells | [5] |

Note: The table summarizes available kinetic data for enzymes involved in the metabolism of phosphatidylcholines and diacylglycerols. N/A indicates that specific values were not provided in the cited literature, though the study confirmed the enzymatic activity.

Experimental Protocols

Studying the biological role of OAPC involves a combination of lipidomic analysis, enzymatic assays, and cell-based functional assays.

Protocol for Lipidomics Analysis of OAPC

This protocol outlines a general workflow for the extraction and quantification of OAPC from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer.

-

Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Folch method) to separate lipids from other cellular components.[6] An internal standard, such as a deuterated version of OAPC, should be added prior to extraction for accurate quantification.

-

Chromatographic Separation: Resuspend the lipid extract in an appropriate solvent and inject it into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column. Use a gradient of aqueous and organic mobile phases to separate the different lipid species.

-

Mass Spectrometric Detection: Eluted lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. OAPC is identified and quantified based on its specific precursor ion mass-to-charge ratio (m/z) and the fragmentation pattern of its product ions.

-

Data Analysis: The peak area of OAPC is compared to that of the internal standard to determine its concentration in the original sample.

Protocol for Measuring Arachidonic Acid Release

This protocol describes a cell-based assay to measure the release of arachidonic acid from cellular phospholipids, including OAPC, following cell stimulation.

Methodology:

-

Cell Culture and Labeling: Culture cells of interest (e.g., macrophages, neutrophils) and label their cellular phospholipids by incubating them with [³H]-arachidonic acid for a defined period. This allows the radioactive tracer to be incorporated into the sn-2 position of phospholipids.

-

Cell Stimulation: After washing to remove unincorporated tracer, stimulate the cells with an appropriate agonist (e.g., a calcium ionophore, lipopolysaccharide) to activate PLA₂.

-

Lipid Extraction: At various time points, stop the reaction and extract the lipids from the cells and the culture medium.

-

Separation and Quantification: Separate the different lipid species using thin-layer chromatography (TLC) or HPLC.

-

Analysis: Quantify the amount of radioactivity in the free arachidonic acid fraction using a scintillation counter. An increase in radioactivity in this fraction corresponds to PLA₂-mediated release from phospholipids.[7][8]

Protocol for Measuring 2-Arachidonoylglycerol (2-AG) Production

This protocol outlines a method for quantifying the production of 2-AG in response to cellular stimulation.

Methodology:

-

Cell Culture and Stimulation: Culture cells known to produce 2-AG (e.g., primary neurons, microglial cells) and stimulate them with an agonist that activates PLC (e.g., a metabotropic glutamate receptor agonist).[5]

-

Lipid Extraction: Terminate the stimulation at different time points by adding an ice-cold organic solvent containing a deuterated 2-AG internal standard.

-

Purification: Purify the lipid extract using solid-phase extraction to enrich for monoacylglycerols.

-

LC-MS/MS Analysis: Quantify the amount of 2-AG using LC-MS/MS, as described for OAPC analysis, but with specific transitions for 2-AG and its deuterated internal standard.[9]

Biological and Pathophysiological Significance

The role of OAPC as a precursor to potent lipid mediators implicates it in a wide range of biological and disease processes:

-

Inflammation: The release of arachidonic acid from OAPC and its subsequent conversion to prostaglandins and leukotrienes are central to the inflammatory response. Chronic inflammation, driven by the overproduction of these mediators, is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.

-

Neurotransmission: 2-AG, derived from OAPC, is a key retrograde messenger in the brain, modulating synaptic plasticity, memory, and pain. Dysregulation of the endocannabinoid system is implicated in neurological and psychiatric disorders.

-

Cancer: Both eicosanoids and endocannabinoids have complex and often opposing roles in cancer progression, influencing cell proliferation, apoptosis, and angiogenesis.

-

Cardiovascular Health: Eicosanoids derived from arachidonic acid are critical regulators of vascular tone, platelet aggregation, and thrombosis.

Therapeutic Implications

Given its central role in the production of pro-inflammatory and neuromodulatory lipids, the metabolic pathways involving OAPC are attractive targets for drug development.

-

PLA₂ Inhibitors: These drugs can block the release of arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids. They have potential applications in treating a wide range of inflammatory conditions.

-

COX and LOX Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-established class of COX inhibitors. More specific inhibitors of COX and LOX isoforms are in development for various inflammatory diseases.

-

Inhibitors of 2-AG Metabolism: Inhibitors of monoacylglycerol lipase (MAGL), the primary enzyme that degrades 2-AG, can elevate endocannabinoid levels and are being investigated for their therapeutic potential in treating pain, anxiety, and neurodegenerative diseases.

Conclusion

1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is far more than a simple structural component of cell membranes. It is a critical hub in cellular signaling, providing the essential precursor for the synthesis of eicosanoids and endocannabinoids. Understanding the intricate regulation of its metabolism and the diverse functions of its downstream products is essential for elucidating the mechanisms of numerous physiological and pathological processes. The enzymes that metabolize OAPC represent promising targets for the development of novel therapeutics to treat a wide spectrum of human diseases. Further research into the specific roles of OAPC in different cell types and its contribution to disease pathogenesis will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Lipoxin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. EicosaCell – An Immunofluorescent-Based Assay to Localize Newly Synthesized Eicosanoid Lipid Mediators at Intracellular Sites [dash.harvard.edu]

- 4. Determination of arachidonic acid by on-line solid-phase extraction HPLC with UV detection for screening of cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. experts.azregents.edu [experts.azregents.edu]

- 8. Measurement of arachidonic acid release from human polymorphonuclear neutrophils and platelets: comparison between gas chromatographic and radiometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of 1-Oleoyl-2-Acetyl-sn-Glycero-3-Phosphocholine (OAGPC) in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a unique lysophospholipid with structural similarity to Platelet-Activating Factor (PAF), a potent lipid mediator involved in a diverse range of physiological and pathological processes. While often studied as a PAF analog, this compound exhibits distinct biological activities that warrant specific investigation. This technical guide provides an in-depth exploration of the known functions of this compound in various cell types, with a focus on its impact on cellular signaling, oxidative stress, and potential therapeutic applications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

This compound Function in Immune and Endothelial Cells: Inhibition of LDL Oxidation

A critical function of this compound has been identified in the context of atherosclerosis, a chronic inflammatory disease characterized by the accumulation of oxidized low-density lipoprotein (oxLDL) in the arterial wall. This compound has been shown to decrease the susceptibility of LDL to oxidative modification, a key event in the initiation and progression of atherosclerotic plaques.[1] This protective effect is observed in systems involving key players in atherogenesis: monocytes and endothelial cells.

Quantitative Data: Inhibition of LDL Oxidation by this compound

The inhibitory effect of this compound on LDL oxidation has been quantified in different experimental systems. The following table summarizes the dose-dependent inhibition of thiobarbituric acid reactive substances (TBARS) production, a common measure of lipid peroxidation.

| Experimental System | This compound Concentration (µg/mL) | Inhibition of TBARS Production (%) |

| Copper Ions | 5 | 20 |

| U937 Monocyte-like Cells | 5 | 60 |

| Endothelial Cells | 5 | 100 |

Data compiled from studies on the effect of 1-acyl-2-acetyl-sn-glycero-3-phosphocholine on LDL oxidation.[1]

These data clearly demonstrate that this compound is a potent inhibitor of LDL oxidation, with a particularly pronounced effect in the presence of endothelial cells.[1] This suggests that this compound may interfere with the cellular mechanisms that promote LDL oxidation within the vascular endothelium.

Experimental Protocols: Measuring LDL Oxidation

The following protocol outlines a general method for assessing the effect of this compound on LDL oxidation, based on the widely used TBARS assay.

1. LDL Isolation and Preparation:

-

Low-density lipoprotein (LDL) is isolated from fresh human plasma by ultracentrifugation.

-

The protein concentration of the isolated LDL is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Cell Culture:

-

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium.

-

Monocyte-like Cells: U937 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum.

3. LDL Oxidation Assay:

-

Copper-mediated Oxidation: LDL (e.g., 100 µg/mL) is incubated with a solution of copper sulfate (CuSO₄, e.g., 5 µM) in the presence or absence of varying concentrations of this compound.

-

Cell-mediated Oxidation:

-

Monocytes: U937 cells are incubated with LDL in the presence or absence of this compound.

-

Endothelial Cells: A confluent monolayer of HUVECs is incubated with LDL in the presence or absence of this compound.

-

-

The incubations are typically carried out for a period of 4 to 24 hours at 37°C.

4. Measurement of LDL Oxidation (TBARS Assay):

-

After incubation, the reaction is stopped, and the extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS).

-

A sample of the reaction mixture is mixed with a solution of thiobarbituric acid (TBA) and heated.

-

The resulting pink chromogen is measured spectrophotometrically at a wavelength of 532 nm.

-

The concentration of TBARS is calculated using a standard curve of malondialdehyde (MDA).

5. Data Analysis:

-

The percentage of inhibition of TBARS production by this compound is calculated relative to the control (LDL incubated without this compound).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, its structural similarity to PAF suggests that it may interact with PAF receptors and modulate downstream signaling cascades. The inhibitory effect of this compound on LDL oxidation points towards an interference with pathways that generate reactive oxygen species (ROS).

Potential Signaling Pathways Involved in the Protective Effect of this compound

The following diagram illustrates a hypothetical signaling pathway for the inhibitory action of this compound on endothelial cell-mediated LDL oxidation. This pathway is based on the known mechanisms of PAF and the observed antioxidant effect of this compound.

Caption: Hypothetical signaling pathway for this compound's inhibition of LDL oxidation.

This proposed pathway suggests that this compound, by binding to a receptor (potentially the PAF receptor), may initiate a signaling cascade that leads to the inhibition of NADPH oxidase, a major source of ROS in vascular cells. By reducing ROS production, this compound would consequently decrease the oxidative modification of LDL. Further research is required to validate this proposed mechanism.

This compound in Other Cell Types: Emerging Roles

While the anti-atherogenic properties of this compound are a significant area of research, its functions in other cell types are also beginning to be explored.

Neuronal Cells

Given the role of PAF in neuronal function and neuroinflammation, it is plausible that this compound could also have effects on neuronal cells. Potential areas of investigation include its role in synaptic plasticity, neuronal survival, and the modulation of neuroinflammatory responses.

Cancer Cells

The involvement of lipid signaling in cancer progression is well-established. As a bioactive lipid, this compound could potentially influence cancer cell proliferation, migration, and survival. Future studies are needed to elucidate the specific effects of this compound in different cancer models.

Experimental Workflow for Investigating this compound Function

The following diagram outlines a general experimental workflow for characterizing the function of this compound in a chosen cell type.

Caption: General experimental workflow for studying this compound's cellular functions.

Conclusion and Future Directions

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine is a bioactive lipid with significant potential in cellular regulation. Its established role in preventing LDL oxidation highlights its promise as a therapeutic target for atherosclerosis. Further investigation into its mechanisms of action and its effects on a wider range of cell types, including neuronal and cancer cells, will undoubtedly uncover novel biological functions and may pave the way for new therapeutic strategies. The experimental approaches and data presented in this guide provide a solid foundation for researchers to delve deeper into the multifaceted world of this compound.

References

Unveiling the Role of 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) in Lipid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (OAGPC) is a member of the 1-acyl-2-acetyl-sn-glycero-3-phosphocholine (acyl-PAF) family, a class of lipids structurally analogous to the potent inflammatory mediator, Platelet-Activating Factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). While PAF has been extensively studied for its role in a myriad of physiological and pathological processes, the biological significance of its acyl-analogs, such as this compound, is an emerging area of interest. This technical guide provides a comprehensive overview of the current understanding of this compound and its class of lipids in research, with a focus on their signaling pathways, quantitative biological activity, and relevant experimental protocols.

Core Concepts: this compound as a Modulator of PAF Signaling

Cellular biosynthesis that produces the highly pro-inflammatory alkyl-PAF also concomitantly generates the less potent acyl-PAF analogs.[1] This co-generation is significant, as acyl-PAF, including this compound, can compete with alkyl-PAF for binding to the PAF receptor (PAF-R).[1] The current body of research suggests that acyl-PAF acts as a partial agonist or antagonist at the PAF-R, thereby dampening the potent inflammatory signals initiated by alkyl-PAF.[2] This positions this compound and other acyl-PAFs as crucial modulators of the inflammatory set-point.[1]

Signaling Pathways of this compound

The primary signaling pathway for this compound and other acyl-PAFs is initiated by their interaction with the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor.[1][2][3] Upon binding, a conformational change in the receptor activates intracellular signaling cascades. Although significantly less potent, the downstream effects of this compound are expected to mirror those of PAF, which include activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Quantitative Data on Biological Activity

A key aspect of this compound and other acyl-PAFs is their significantly lower potency compared to their alkyl- counterparts. This has been quantified in various biological assays.

| Compound Class | Assay | Relative Potency vs. Alkyl-PAF | Reference |

| 1-Acyl-2-acetyl-GPC | Human Platelet Aggregation | ~100-fold weaker | [4] |

| 1-Acyl-2-acetyl-GPC | Mortality in Swiss Albino Mice | ~2000-fold weaker | [4] |

| 1-Hexadecanoyl-2-acetyl-GPC | Human Neutrophil Activation | ~300-fold weaker | [5] |

| 1-Octadecanoyl-2-acetyl-GPC | Human Neutrophil Activation | ~500-fold weaker | [5] |

The following table provides a summary of the concentrations of alkyl-PAF and acyl-PAF required to induce platelet aggregation, illustrating the difference in their potency.

| Agonist | Concentration Range for Platelet Aggregation | Reference |

| Alkyl-PAF | 80 nM - 8 µM | [1] |

| Acyl-PAF | 8 µM - 800 µM | [1] |

Experimental Protocols

Platelet Aggregation Assay

This protocol is adapted from studies comparing the effects of alkyl- and acyl-PAF on human platelets.[1]

Objective: To determine the potency of this compound in inducing platelet aggregation compared to a standard PAF agonist.

Materials:

-

Human platelet-rich plasma (PRP)

-

This compound (1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine)

-

Alkyl-PAF (e.g., 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) as a positive control

-

Phosphate-buffered saline (PBS)

-

Human serum albumin (HSA)

-

Methanol

-

Nitrogen gas supply

-

Siliconized glass tubes

-

Platelet aggregometer

Methodology:

-

Preparation of Lipid Stock Solutions:

-

Prepare stock solutions of this compound and alkyl-PAF in methanol.

-

-

Preparation of Working Solutions:

-

In separate siliconized glass tubes, aliquot the desired amount of the methanolic stock solutions.

-

Evaporate the methanol under a stream of nitrogen gas.

-

Reconstitute the dried lipid in PBS containing 0.1% HSA to the desired final concentrations (e.g., for this compound: 8 µM, 80 µM, 800 µM; for alkyl-PAF: 80 nM, 800 nM, 8 µM).

-

-

Platelet Preparation:

-

Prepare human platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Adjust the platelet concentration to 4 x 10⁸ platelets/ml.

-

-

Aggregation Assay:

-

Pre-warm the PRP to 37°C.

-

Place a 250 µl aliquot of the PRP in the aggregometer cuvette.

-

Add the working solution of this compound or alkyl-PAF to initiate aggregation.

-

Monitor the change in light transmission for a set period to measure the extent of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation for each concentration of agonist.

-

Plot dose-response curves to compare the potency of this compound and alkyl-PAF.

-

Conclusion

1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine, as a representative of the acyl-PAF class of lipids, plays a nuanced role in lipid signaling. While capable of activating the PAF receptor, its significantly lower potency compared to alkyl-PAF positions it as a key modulator of inflammatory responses. For researchers in lipidomics and drug development, understanding the interplay between acyl- and alkyl-PAF species is crucial for elucidating the complex regulation of inflammation and for the development of novel therapeutic strategies targeting the PAF signaling pathway. Further research is warranted to fully characterize the specific roles of different acyl-chain variants, such as this compound, in health and disease.

References

- 1. Modulation of inflammatory platelet-activating factor (PAF) receptor by the acyl analogue of PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of acyl and alkyl analogs of platelet-activating factor on inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of 1-O-alkyl-, 1-O-alk-1'-enyl-, and 1-O-acyl-2-acetyl-sn-glycero-3-phosphoethanolamines and -3-phosphocholines as agonists of the platelet-activating factor family - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of O-Alkylglycerophosphocholine (Oagpc)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways involving O-Alkylglycerophosphocholine (Oagpc), a class of ether lipids with significant biological roles. This document outlines the biosynthesis and catabolism of this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to O-Alkylglycerophosphocholine (this compound) Metabolism

O-Alkylglycerophosphocholines (this compound) are a subclass of glycerophospholipids characterized by an alkyl group attached to the sn-1 position of the glycerol backbone via an ether linkage. These ether lipids are integral components of cellular membranes and serve as precursors for signaling molecules, such as the potent inflammatory mediator, platelet-activating factor (PAF). Understanding the metabolic pathways that govern the synthesis and degradation of this compound is crucial for elucidating their roles in both normal physiology and various pathological conditions, including cancer and inflammatory diseases. The metabolism of this compound is intricately linked with the broader pathways of ether lipid and glycerophospholipid metabolism.

Biosynthesis of O-Alkylglycerophosphocholine

The synthesis of this compound is a multi-step process that primarily occurs in the peroxisomes and the endoplasmic reticulum. The pathway begins with the formation of the characteristic ether bond and culminates in the attachment of the phosphocholine headgroup.

The initial and rate-limiting step in ether lipid biosynthesis is catalyzed by the peroxisomal enzyme Glycerone-phosphate O-acyltransferase (GNPAT) , which acylates dihydroxyacetone phosphate (DHAP). The resulting acyl-DHAP is then acted upon by Alkylglycerone-phosphate synthase (AGPS) , another peroxisomal enzyme, which exchanges the acyl group for a long-chain fatty alcohol, forming 1-O-alkyl-glycero-3-phosphate.

Following these initial steps in the peroxisomes, the intermediate is reduced and further modified in the endoplasmic reticulum. The key enzymes involved in the final steps of this compound biosynthesis are acyltransferases that add a fatty acid to the sn-2 position.

Key Biosynthetic Enzymes and Reactions:

-

1-Alkylglycerophosphocholine O-acyltransferase (EC 2.3.1.63): This enzyme catalyzes the transfer of an acyl group from an acyl-CoA to the sn-2 position of 1-alkyl-sn-glycero-3-phosphocholine (lyso-PAF), forming a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine.[1][2]

-

1-Alkylglycerophosphocholine O-acetyltransferase (EC 2.3.1.67): This enzyme specifically transfers an acetyl group from acetyl-CoA to the sn-2 position of 1-alkyl-sn-glycero-3-phosphocholine, a key step in the remodeling pathway for the synthesis of platelet-activating factor (PAF).[3][4]

Signaling Pathway for this compound Biosynthesis

References

The Nexus of Membrane Lipids and Inflammatory Signaling: An In-depth Technical Guide to 1-Oleoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (OAGPC) and the Arachidonic Acid Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OAGPC), a specific phospholipid species, and its pivotal role as a precursor in the arachidonic acid (AA) cascade. The mobilization of arachidonic acid from membrane phospholipids is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators that regulate a vast array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. This document elucidates the enzymatic release of arachidonic acid from this compound by phospholipase A2 (PLA2) isoforms, details experimental methodologies for investigating this process, and presents a framework for understanding the downstream metabolic pathways. The intricate signaling networks and potential therapeutic implications are also discussed, offering a valuable resource for researchers in lipidomics, cell signaling, and drug discovery.

Introduction: this compound as a Key Reservoir of Arachidonic Acid

1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (this compound) is a ubiquitous diacyl-glycerophosphocholine found in the cell membranes of eukaryotes. Its structure is characterized by an oleic acid (18:1) moiety at the sn-1 position and an arachidonic acid (20:4) moiety at the sn-2 position of the glycerol backbone. The presence of arachidonic acid, a polyunsaturated omega-6 fatty acid, at the sn-2 position is of profound biological significance. This specific stereochemistry makes this compound a primary substrate for phospholipase A2 (PLA2) enzymes, which selectively hydrolyze the ester bond at this position.

The enzymatic liberation of arachidonic acid from membrane phospholipids, including this compound, is the gateway to the arachidonic acid cascade. Once released, free arachidonic acid is rapidly metabolized by three major enzymatic pathways:

-

Cyclooxygenases (COX-1 and COX-2): Leading to the synthesis of prostaglandins and thromboxanes.

-

Lipoxygenases (5-LOX, 12-LOX, 15-LOX): Resulting in the production of leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs).

-

Cytochrome P450 (CYP450) epoxygenases and hydroxylases: Generating epoxyeicosatrienoic acids (EETs) and additional HETEs.

These downstream metabolites, collectively known as eicosanoids, are potent signaling molecules that modulate a wide range of cellular responses and are deeply implicated in inflammatory diseases, cancer, and cardiovascular conditions.

The Role of Phospholipase A2 (PLA2) in this compound Metabolism

The liberation of arachidonic acid from this compound is predominantly catalyzed by the superfamily of phospholipase A2 (PLA2) enzymes. These enzymes are categorized into several families, with the most extensively studied in the context of arachidonic acid release being the cytosolic PLA2s (cPLA2s) and the secreted PLA2s (sPLA2s).

Cytosolic PLA2 (cPLA2): The Group IVA cPLA2 (cPLA2α) is considered the primary initiator of agonist-induced arachidonic acid mobilization for eicosanoid production. This 85-kDa enzyme exhibits a high degree of specificity for phospholipids containing arachidonic acid at the sn-2 position. Its activation is tightly regulated by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs). Upon cell stimulation, cPLA2α translocates from the cytosol to the nuclear envelope and endoplasmic reticulum, where it accesses its phospholipid substrates, including this compound.

Secreted PLA2 (sPLA2): This family comprises low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space. While they exhibit more varied substrate specificities compared to cPLA2α, several sPLA2 isoforms can hydrolyze phosphatidylcholines and contribute to the release of arachidonic acid, particularly in the extracellular environment or by acting on the outer leaflet of the plasma membrane. The interplay between cPLA2s and sPLA2s in arachidonic acid release is complex and cell-type specific.

Quantitative Data on Phospholipase A2 Activity

While direct comparative kinetic data for this compound with a wide range of PLA2 isoforms is not extensively available in a single comprehensive study, the existing literature strongly supports its role as a key substrate. The following table summarizes representative kinetic parameters for PLA2 activity with arachidonic acid-containing phosphatidylcholines, which are structurally analogous to this compound.

| PLA2 Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

| Macrophage cPLA2 | 1-stearoyl-2-arachidonoyl-PC | ~28 | ~4.3 | [1] |

| Human Platelet PLA2 | 1-acyl-2-arachidonoyl-PC | - | - |

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution. The study on human platelet PLA2 demonstrated significant hydrolysis of 1-acyl-2-arachidonoyl-PC but did not report specific Km and Vmax values in the cited abstract.

Experimental Protocols

In Vitro Phospholipase A2 (PLA2) Assay Using this compound

This protocol describes a method to measure the in vitro activity of PLA2 enzymes using this compound as a substrate. The release of arachidonic acid can be quantified using various methods, including radiolabeling or mass spectrometry.

Materials:

-

Purified PLA2 enzyme (e.g., recombinant cPLA2α or sPLA2)

-

1-oleoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]this compound)

-

Unlabeled this compound

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂)

-

Triton X-100 (for mixed micelle assay)

-

Bovine Serum Albumin (fatty acid-free)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

-

Scintillation counter and scintillation fluid

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1, v/v)

Procedure:

-

Substrate Preparation: Prepare mixed micelles by drying a mixture of unlabeled this compound and [¹⁴C]this compound under a stream of nitrogen. Resuspend the lipid film in assay buffer containing Triton X-100 by vortexing or sonication. The final concentration of this compound should be varied to determine kinetic parameters.

-

Enzyme Reaction: In a microcentrifuge tube, add the PLA2 enzyme to the pre-warmed substrate solution to initiate the reaction. The final reaction volume is typically 100-200 µL. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding an acidic lipid extraction solvent mixture (e.g., chloroform:methanol:HCl). Vortex thoroughly and centrifuge to separate the phases.

-

Separation of Products: Spot the organic (lower) phase onto a TLC plate. Develop the plate in the TLC developing solvent to separate the unhydrolyzed this compound from the released [¹⁴C]arachidonic acid.

-

Quantification: Visualize the separated lipids (e.g., with iodine vapor). Scrape the silica corresponding to the arachidonic acid spot into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of released arachidonic acid based on the specific activity of the [¹⁴C]this compound. Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

LC-MS/MS Workflow for Eicosanoid Profiling from this compound Hydrolysis

This workflow outlines the steps for identifying and quantifying the eicosanoid products generated from the enzymatic hydrolysis of this compound.

Materials:

-

Products from the in vitro PLA2 assay (or cell culture supernatant/lysate)

-

Deuterated internal standards for various eicosanoids (e.g., PGE2-d4, LTB4-d4)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

-

Solvents for SPE and LC-MS/MS (e.g., methanol, acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation and Internal Standard Spiking: To the reaction mixture or biological sample, add a cocktail of deuterated internal standards. This allows for accurate quantification by correcting for sample loss during extraction and for matrix effects during ionization.

-

Solid-Phase Extraction (SPE): Acidify the sample (e.g., to pH 3-4 with formic acid) and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove salts and polar impurities. Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve chromatographic peak shape and ionization efficiency.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific eicosanoids. For each eicosanoid and its corresponding deuterated internal standard, a specific precursor ion to product ion transition is monitored.

-

-

Data Analysis: Integrate the peak areas for each eicosanoid and its internal standard. Generate a calibration curve using known concentrations of authentic eicosanoid standards. Quantify the amount of each eicosanoid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations of Signaling Pathways and Workflows

Caption: this compound is a key source of arachidonic acid for the eicosanoid pathways.

Caption: Workflow for the in vitro radiolabeled PLA2 assay using this compound.

Caption: Workflow for LC-MS/MS-based eicosanoid profiling.

Therapeutic Implications and Future Directions

The central role of the this compound-PLA2-eicosanoid axis in inflammation and other disease processes makes it a prime target for therapeutic intervention. The development of specific inhibitors for different PLA2 isoforms is an active area of research. By understanding the precise contribution of this compound to the arachidonic acid pool and the specific PLA2 enzymes involved in its hydrolysis in different pathological contexts, more targeted and effective therapies can be designed.

Future research should focus on:

-

Comprehensive Kinetic Analysis: A head-to-head comparison of the kinetic parameters of various cPLA2 and sPLA2 isoforms with this compound as a substrate is needed to build a more complete quantitative picture of its metabolism.

-

Cell-Specific this compound Metabolism: Investigating how the hydrolysis of this compound is regulated in different cell types (e.g., immune cells, endothelial cells, neurons) will provide insights into cell-specific eicosanoid signaling.

-

Advanced Lipidomic Approaches: Utilizing cutting-edge mass spectrometry techniques to trace the flux of arachidonic acid from specific phospholipid precursors like this compound through the various eicosanoid pathways in vivo.

-

Development of Novel Therapeutics: Designing highly specific inhibitors for the PLA2 isoforms that are most critical for this compound hydrolysis in disease states to minimize off-target effects.

References

Unraveling "Oagpc": A Likely Reference to the OATP1B1 Transporter in Neuroscience

Initial investigations into the term "Oagpc" in the context of neuroscience reveal that it is not a standard or widely recognized acronym. However, evidence strongly suggests that "this compound" is likely a typographical error or an outdated synonym for OATP-C , a former designation for the Organic Anion Transporting Polypeptide 1B1 (OATP1B1) . This transporter, encoded by the SLCO1B1 gene, is a crucial protein in drug metabolism and transport, including its role in the transport of substances across the blood-brain barrier, a key area of interest in neuroscience and drug development for neurological disorders.

One search result explicitly lists "this compound" as an abbreviation for the chemical compound "1-O-octadecyl-2-azelaorylglycerophosphocholine." While phospholipids are integral to neuroscience, this specific molecule does not appear to be the subject of extensive foundational research within the field. In contrast, OATP1B1 (formerly OATP-C) is a well-studied transporter with significant implications for the entry of drugs and endogenous compounds into the central nervous system.

Given the context of the user's request for a technical guide for researchers and drug development professionals, focusing on OATP1B1 aligns with the need for in-depth information on a topic of significant relevance to neuroscience. Therefore, this guide will proceed under the well-founded assumption that the intended topic of interest is OATP1B1.

Foundational Research on OATP1B1 (OATP-C) in a Neuroscience Context

OATP1B1 is a membrane influx transporter predominantly expressed in the sinusoidal membrane of hepatocytes, where it mediates the uptake of a wide range of endogenous compounds (like bile acids, steroid conjugates, and thyroid hormones) and xenobiotics from the blood. While its primary role is in hepatic clearance, its expression and function in the blood-brain barrier (BBB) are of considerable interest to neuroscience. The BBB is a highly selective barrier that protects the brain, and transporters like OATP1B1 play a critical role in determining which substances can cross it.

The function of OATP1B1 can be influenced by genetic polymorphisms, which can lead to significant inter-individual variability in drug response and susceptibility to adverse effects. This is particularly relevant for drugs targeting the central nervous system.